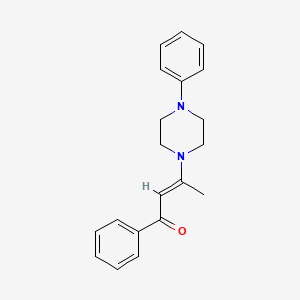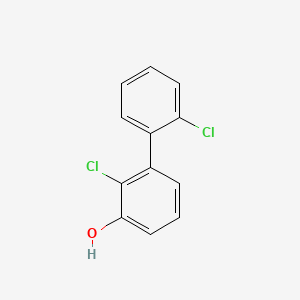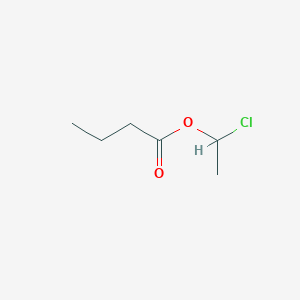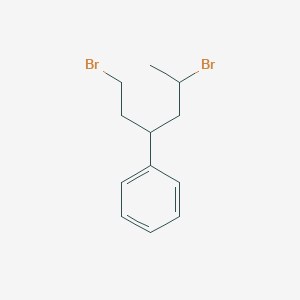
1,5-Dibromo-3-phenylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dibromo-3-phenylhexane is an organic compound with the molecular formula C12H16Br2. It is a dibromoalkane, meaning it contains two bromine atoms attached to a hexane chain with a phenyl group attached to the third carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-phenylhexane can be synthesized through the bromination of alkenes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source. This reaction proceeds under mild conditions without the need for a catalyst or external oxidant . Another method involves the use of potassium bromide and orthoperiodic acid in dichloromethane-water to achieve bromination with excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using efficient and cost-effective brominating agents. The choice of brominating agent and reaction conditions can vary depending on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
1,5-Dibromo-3-phenylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,5-dihydroxy-3-phenylhexane.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include various substituted hexanes with different functional groups replacing the bromine atoms.
Reduction: The major product is 1,5-dihydroxy-3-phenylhexane.
Oxidation: Oxidized products can vary, including carboxylic acids and ketones.
科学的研究の応用
1,5-Dibromo-3-phenylhexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving brominated compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,5-Dibromo-3-phenylhexane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of new functional groups. The phenyl group can influence the reactivity and stability of the compound through resonance and inductive effects.
類似化合物との比較
Similar Compounds
1,5-Dichloro-3-phenylhexane: Similar structure but with chlorine atoms instead of bromine.
1,5-Diiodo-3-phenylhexane: Contains iodine atoms, which are larger and more reactive than bromine.
1,5-Dibromo-3-methylhexane: Similar brominated compound but with a methyl group instead of a phenyl group.
Uniqueness
The combination of these functional groups makes it a versatile compound in organic synthesis and industrial applications .
特性
CAS番号 |
79023-47-5 |
|---|---|
分子式 |
C12H16Br2 |
分子量 |
320.06 g/mol |
IUPAC名 |
1,5-dibromohexan-3-ylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-10(14)9-12(7-8-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChIキー |
MOHUNOORRNWDCU-UHFFFAOYSA-N |
正規SMILES |
CC(CC(CCBr)C1=CC=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



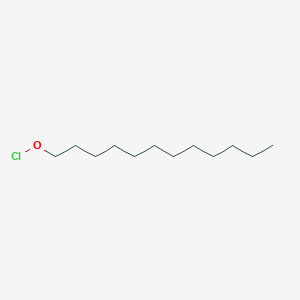

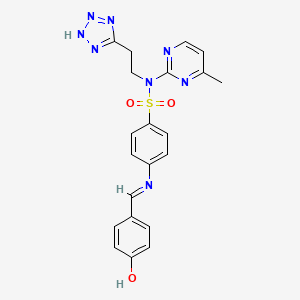
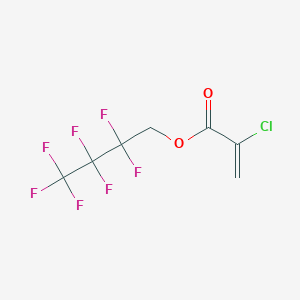
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
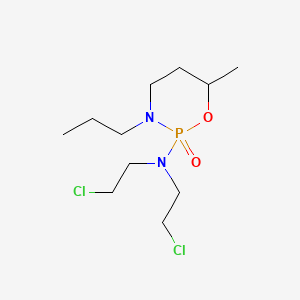
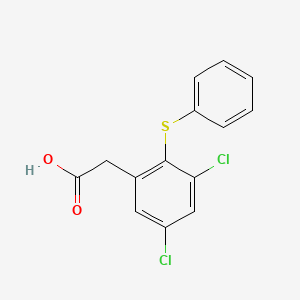

![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
